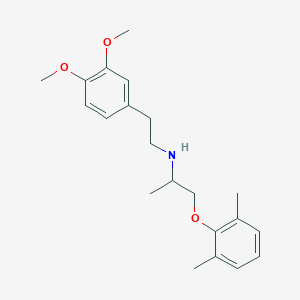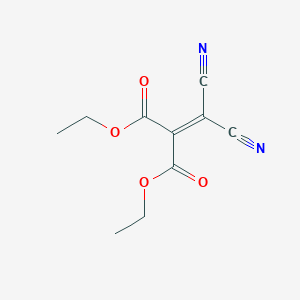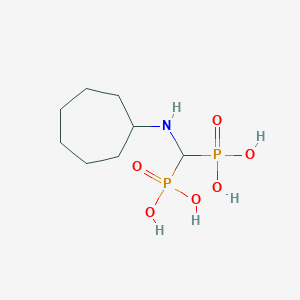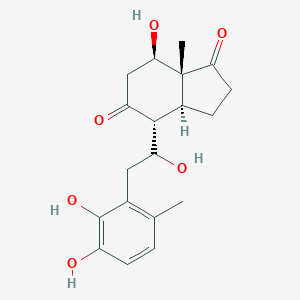
Thsat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thsat, also known as tetrahydrothiophene-3-amine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Thsat is a heterocyclic compound that contains a sulfur atom and a nitrogen atom in its structure.
Wirkmechanismus
The mechanism of action of Thsat is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Thsat has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins. Thsat has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemische Und Physiologische Effekte
Thsat has been shown to have various biochemical and physiological effects. In vitro studies have shown that Thsat inhibits the growth of cancer cells and bacteria. Thsat has also been shown to reduce the production of inflammatory cytokines in cells. In vivo studies have shown that Thsat has anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Thsat in lab experiments is its low toxicity and high solubility in water. Thsat can be easily synthesized in the lab and can be used in various assays to study its effects on different biological systems. However, one of the limitations of using Thsat in lab experiments is its instability in air and light. Thsat can also react with other compounds in the lab, which can affect its activity.
Zukünftige Richtungen
For research on Thsat include studying its potential use in the treatment of cancer and inflammatory diseases, identifying its targets in the body, and developing new synthetic methods for Thsat.
Synthesemethoden
The synthesis of Thsat involves the reaction of 3-bromothiophene with ammonia gas in the presence of palladium on carbon catalyst. The reaction takes place at a temperature of 100°C and under hydrogen pressure. The yield of Thsat obtained from this method is around 60%.
Wissenschaftliche Forschungsanwendungen
Thsat has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, Thsat has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, Thsat has been used as a plant growth regulator and insecticide. In material science, Thsat has been used as a corrosion inhibitor and as a component in the synthesis of polymers.
Eigenschaften
CAS-Nummer |
113565-94-9 |
|---|---|
Produktname |
Thsat |
Molekularformel |
C19H24O6 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
(3aS,4R,7R,7aR)-4-[2-(2,3-dihydroxy-6-methylphenyl)-1-hydroxyethyl]-7-hydroxy-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione |
InChI |
InChI=1S/C19H24O6/c1-9-3-5-12(20)18(25)10(9)7-13(21)17-11-4-6-15(23)19(11,2)16(24)8-14(17)22/h3,5,11,13,16-17,20-21,24-25H,4,6-8H2,1-2H3/t11-,13?,16+,17+,19-/m0/s1 |
InChI-Schlüssel |
YFZJGCLOFUBQST-YBPXMJGFSA-N |
Isomerische SMILES |
CC1=C(C(=C(C=C1)O)O)CC([C@H]2[C@@H]3CCC(=O)[C@]3([C@@H](CC2=O)O)C)O |
SMILES |
CC1=C(C(=C(C=C1)O)O)CC(C2C3CCC(=O)C3(C(CC2=O)O)C)O |
Kanonische SMILES |
CC1=C(C(=C(C=C1)O)O)CC(C2C3CCC(=O)C3(C(CC2=O)O)C)O |
Synonyme |
3,4,7,12-tetrahydroxy-9,10-seco-1,3,5(10)-androstatriene-9,17-dione THSAT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



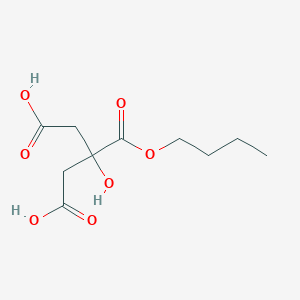
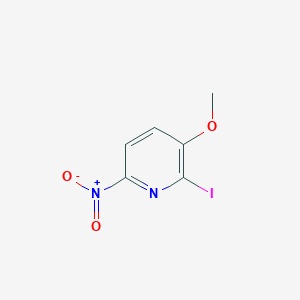
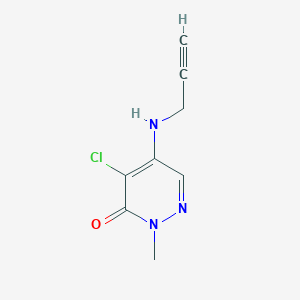
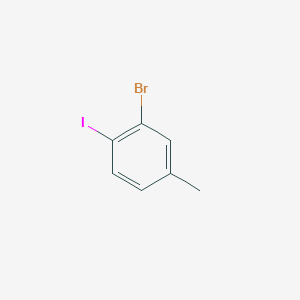
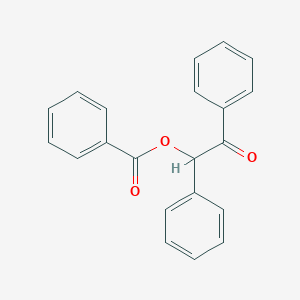
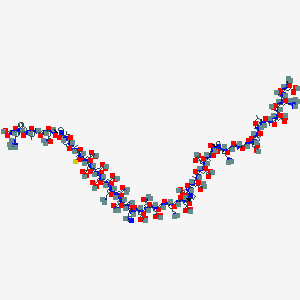
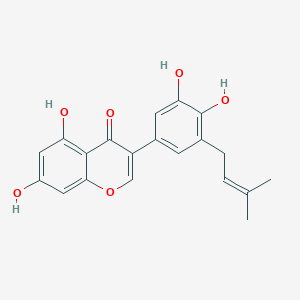
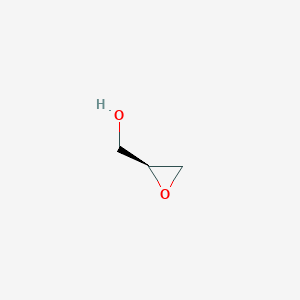
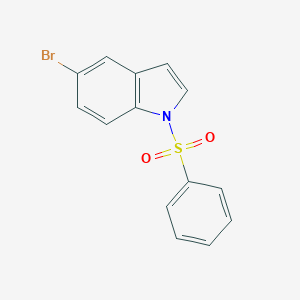
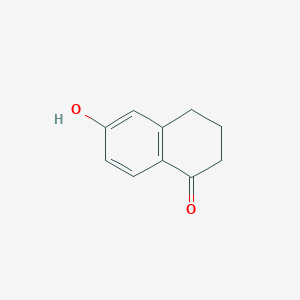
![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate](/img/structure/B47847.png)
